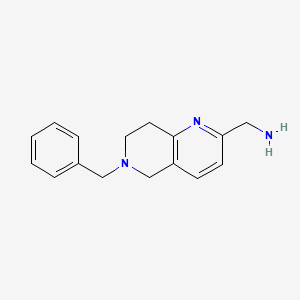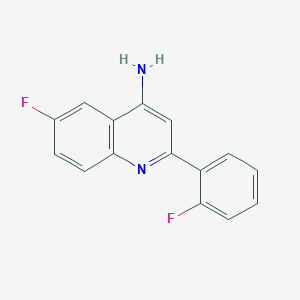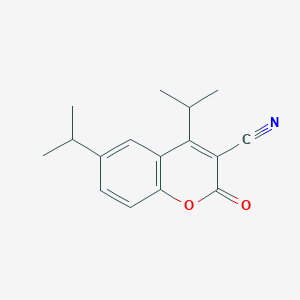
(R)-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with the IUPAC name tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate; hydrochloride. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride may involve large-scale batch reactions. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in the reactions of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride include:
Hydrochloric Acid: Used to form the hydrochloride salt.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group can yield the corresponding carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved can vary based on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidinone and pyrrolopyrazine share structural similarities with ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride
Pyrazole Derivatives: These compounds also exhibit similar biological activities and are used in various scientific applications.
Uniqueness
®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its tert-butyl ester group and dimethylamino substituent make it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H23ClN2O2 |
|---|---|
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5;/h9H,6-8H2,1-5H3;1H/t9-;/m1./s1 |
Clave InChI |
VKHBUMGLMFNOQB-SBSPUUFOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)C.Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





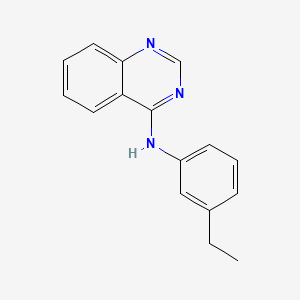
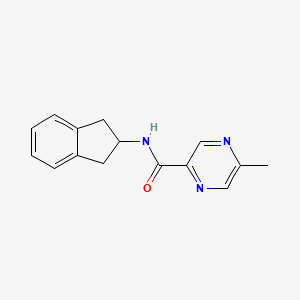
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
